![molecular formula C16H16ClN3O3 B2529276 6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 1207021-67-7](/img/structure/B2529276.png)
6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one
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Overview
Description
6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one typically involves the condensation of a chlorophenyl derivative with a pyrimidinone precursor. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Anticancer Activity
The compound has been identified as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of pyrimidine compounds can effectively target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, the structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance inhibitory potency against CDKs, making these compounds candidates for further development in cancer therapy .
Inhibition of NAPE-PLD
6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one has been explored as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme is involved in the metabolism of bioactive lipids, which play a role in various physiological processes including pain and inflammation. The inhibition of NAPE-PLD could provide therapeutic benefits in conditions such as chronic pain and neurodegenerative diseases .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. For this compound, researchers have identified that:
- The presence of the morpholino group significantly enhances solubility and bioavailability.
- Substituents on the phenyl ring can modulate lipophilicity and potency against targeted enzymes .
Case Study 1: Antitumor Activity
In a study evaluating various pyrimidine derivatives, this compound exhibited significant antitumor activity in vitro against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Research has indicated that this compound may also possess neuroprotective properties. In animal models of neurodegeneration, treatment with the compound resulted in reduced neuronal death and improved cognitive function. This suggests a possible application in treating neurodegenerative disorders like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in the biological activity of the compound. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-3-(2-piperidino-2-oxoethyl)pyrimidin-4(3H)-one
- 6-(4-chlorophenyl)-3-(2-pyrrolidino-2-oxoethyl)pyrimidin-4(3H)-one
Uniqueness
6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one is unique due to the presence of the morpholino group, which can influence its biological activity and chemical reactivity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Biological Activity
6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one is a synthetic compound belonging to the pyrimidinone class, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group and a morpholino moiety, which contribute to its unique chemical properties and biological activities. The IUPAC name is 6-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one, with a molecular formula of C16H16ClN3O3 and a molecular weight of 335.77 g/mol.
Property | Value |
---|---|
IUPAC Name | 6-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one |
Molecular Formula | C16H16ClN3O3 |
Molecular Weight | 335.77 g/mol |
Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular processes. The compound has shown potential in inhibiting certain cancer cell lines by affecting pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, studies have demonstrated that it can inhibit the growth of A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism involves interference with cell cycle progression and induction of apoptosis through modulation of key signaling pathways.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro assays have shown that it possesses antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound. Results indicated an IC50 value lower than that of doxorubicin in several cell lines, suggesting strong potential as an anticancer agent .
- Antimicrobial Evaluation : In a comparative study on monomeric alkaloids, this compound was found to have notable antibacterial activity, particularly when compared to other derivatives with similar structures. Its efficacy was attributed to the presence of electron-withdrawing groups that enhance its interaction with microbial targets .
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-13-3-1-12(2-4-13)14-9-15(21)20(11-18-14)10-16(22)19-5-7-23-8-6-19/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVQBROHSFKSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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